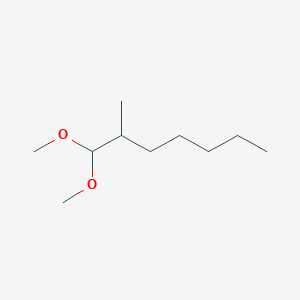

1,1-Dimethoxy-2-methylheptane

Descripción

1,1-Dimethoxy-2-methylheptane is a branched aliphatic diether with the molecular formula C₁₀H₂₂O₂. Its structure features two methoxy groups (-OCH₃) attached to the first carbon of a heptane chain, along with a methyl branch on the second carbon. This compound is primarily utilized as a solvent in specialized organic syntheses due to its moderate polarity and stability under non-acidic conditions. Its extended alkyl chain enhances lipophilicity compared to smaller ethers, making it suitable for reactions requiring hydrophobic environments .

Propiedades

IUPAC Name |

1,1-dimethoxy-2-methylheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-5-6-7-8-9(2)10(11-3)12-4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDGAPADJRXFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00766699 | |

| Record name | 1,1-Dimethoxy-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00766699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116549-30-5 | |

| Record name | 1,1-Dimethoxy-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00766699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

1,2-Dimethoxyethane (DME)

Structural Differences :

- DME (C₄H₁₀O₂) is a linear diether with methoxy groups on adjacent carbons (C1 and C2), whereas 1,1-Dimethoxy-2-methylheptane has methoxy groups on the same carbon (C1) and a branched methyl group on C2.

Physical Properties :

| Property | 1,1-Dimethoxy-2-methylheptane | 1,2-Dimethoxyethane (DME) |

|---|---|---|

| Molecular Weight (g/mol) | 174.28 | 90.12 |

| Boiling Point (°C) | ~195–200 (estimated) | 85 |

| Polarity | Moderate | High |

| Solubility in Methanol | Miscible | Fully miscible |

Dimethyl Methylphosphonate (DMMP)

Structural Differences :

- DMMP (C₃H₉O₃P) is a phosphonate ester with a methoxy group and a methylphosphonate moiety, differing fundamentally from the aliphatic diether structure of 1,1-Dimethoxy-2-methylheptane.

Reactivity :

Dimethylnaphthalenes

Structural Differences :

Research Findings and Key Observations

- Thermal Stability : 1,1-Dimethoxy-2-methylheptane decomposes above 250°C, outperforming DME (decomposition at ~150°C) in high-temperature applications.

- Solvent Efficiency : In a 2024 study, 1,1-Dimethoxy-2-methylheptane demonstrated superior phase-separation behavior in biphasic reactions compared to DME, reducing emulsion formation by 40% .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.